
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a member of the nitrobenzamide family of compounds, which have been shown to exhibit various biological and pharmacological activities. In
Scientific Research Applications
Molecular Structure and Crystallography
- 2-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide and its derivatives have been a subject of study in crystallography. Researchers have synthesized and characterized these compounds, determining their crystal structures via X-ray diffraction. This has led to insights into their molecular conformations, including the orientation of nitro groups and the formation of non-planar rings due to intramolecular hydrogen bonding. These findings contribute to a deeper understanding of the compound's molecular geometry and its potential interactions in various chemical contexts (Saeed, Hussain, & Flörke, 2008).
Framework Structures and Molecular Interactions
- The compound's isomeric forms and related derivatives have been studied for their unique three-dimensional framework structures. These structures are stabilized by various intermolecular interactions, including hydrogen bonds and pi-pi stacking interactions. Such studies are crucial for understanding the material's properties and potential applications in areas like materials science and pharmaceuticals (Wardell, Skakle, Low, & Glidewell, 2005).
Synthesis and Biological Evaluation
- There has been significant interest in the synthesis and biological evaluation of compounds related to this compound. Researchers have designed and synthesized biologically stable derivatives with a focus on selective cytotoxicity against cancer cell lines. This work is pivotal in the search for new antitumor agents and underscores the compound's relevance in medicinal chemistry (Yoshida et al., 2005).
Chemical Probing and Receptor Interaction
- Derivatives of this compound have been utilized in probing receptor interactions, particularly in the study of nicotinic acetylcholine receptors. This highlights the compound's utility in neurochemical research and its potential in the development of receptor-targeted drugs (Zhang, Tomizawa, & Casida, 2004).
properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCSUJISWFSPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438393.png)
![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

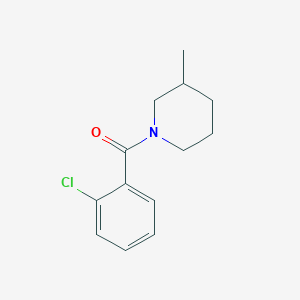
![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)
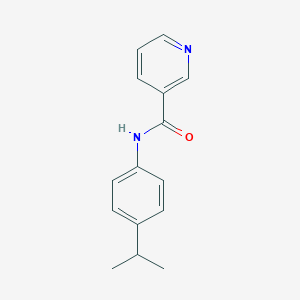
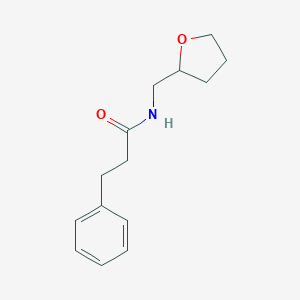

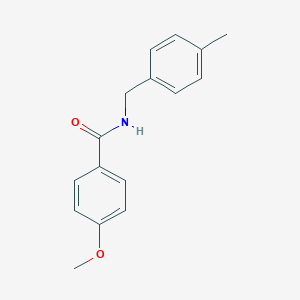
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)
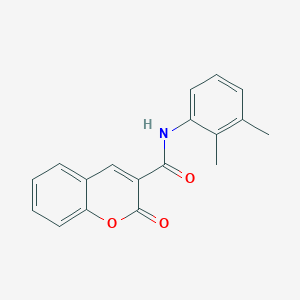
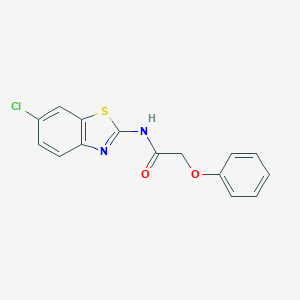
![N-(4-methoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B438590.png)
![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)